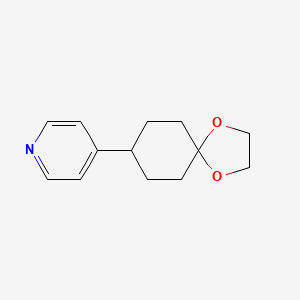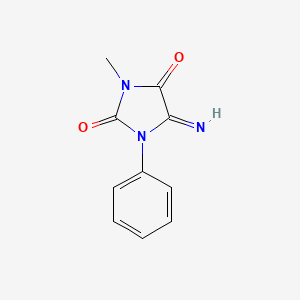![molecular formula C9H3Cl2N3S B8477447 4,6-dichloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B8477447.png)
4,6-dichloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine is a heterocyclic compound that contains both pyridine and pyrimidine rings fused with a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the use of 3-amino-2-methoxycarbonylthiophene as the starting material. This compound undergoes a series of reactions, including condensation with formic acid and cyclization with phosphorus oxychloride, to yield the desired product .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. The use of inexpensive raw materials and solvent recovery techniques are employed to make the process economically viable. The reaction conditions are carefully controlled to ensure high purity and yield of the final product .
化学反応の分析
Types of Reactions
2,4-Dichloropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the substituents introduced. For example, substitution with amines can yield amino derivatives, which may have enhanced biological activity .
科学的研究の応用
2,4-Dichloropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those with anticancer and anti-inflammatory properties.
Material Science: The compound is explored for its potential use in organic electronics and as a precursor for advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
作用機序
The mechanism of action of 2,4-Dichloropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and the derivatives used .
類似化合物との比較
Similar Compounds
- 2,4-Dichloropyrido[3,2-d]pyrimidine
- 2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine
- Thieno[3,2-d]pyrimidine derivatives
Uniqueness
2,4-Dichloropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing novel compounds with specific biological activities .
特性
分子式 |
C9H3Cl2N3S |
|---|---|
分子量 |
256.11 g/mol |
IUPAC名 |
4,6-dichloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |
InChI |
InChI=1S/C9H3Cl2N3S/c10-7-6-5(13-9(11)14-7)4-2-1-3-12-8(4)15-6/h1-3H |
InChIキー |
QUBCMNBZEMUESP-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(N=C1)SC3=C2N=C(N=C3Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methoxy-6-methylfuro[2,3-d]pyrimidin-2-amine](/img/structure/B8477366.png)
![2-Chloro-5,6-difluorobenzo[d]oxazole](/img/structure/B8477369.png)
![5-Chloromethyl-3-naphthalen-2-yl-[1,2,4]oxadiazole](/img/structure/B8477377.png)
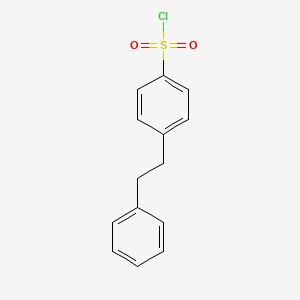


![(2S,3S,7S)-7-(Iodomethyl)-2,3-diphenyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B8477424.png)

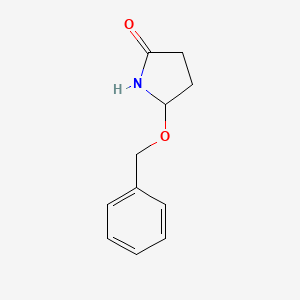
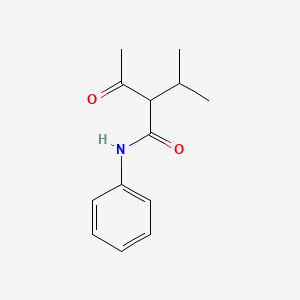
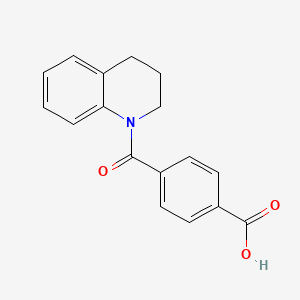
![tert-butyl 3-(aminomethyl)-4-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate](/img/structure/B8477469.png)
